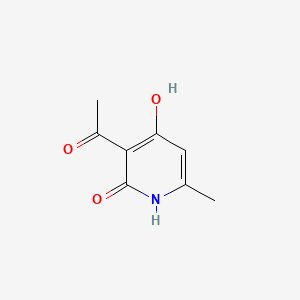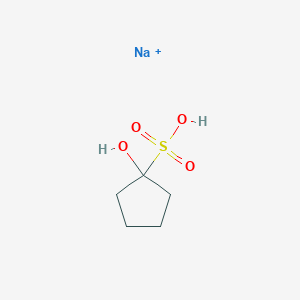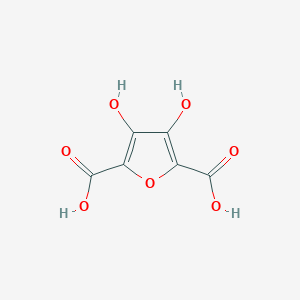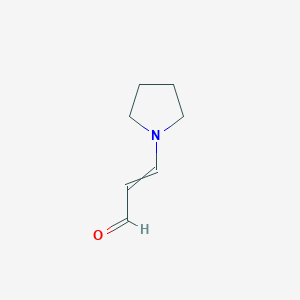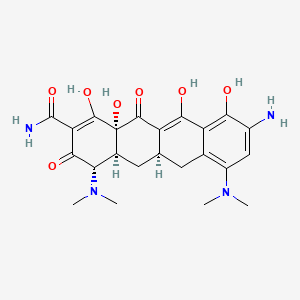
9-氨基米诺环素
描述
9-Aminominocycline is a tetracycline antibiotic derivative with a complex molecular structure. It is known for its broad-spectrum antibacterial activity and is used in various scientific and medical applications.
科学研究应用
9-Aminominocycline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of new compounds and in studying chemical reactions.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Utilized as an antibiotic in the treatment of bacterial infections, particularly those resistant to other tetracyclines.
Industry: Applied in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
Target of Action
The primary target of 9-Aminominocycline is the Tet(X4) inactivating enzyme found in tigecycline-resistant tet(X4)-positive Escherichia coli . This enzyme is responsible for conferring resistance to tigecycline, a broad-spectrum antibiotic.
Mode of Action
9-Aminominocycline exhibits synergistic antibacterial activity with tigecycline . It binds to the Tet(X4) inactivating enzyme, rendering it more stable . This interaction inhibits the growth of antibiotic-resistant bacteria and efficiently retards the evolution of the tet(X4) gene .
Biochemical Pathways
The combination of tigecycline and 9-Aminominocycline affects several biochemical pathways. It can destroy the normal membrane structure of bacteria, inhibit the formation of biofilm, remarkably reduce the level of intracellular ATP, and accelerate the oxidative damage of bacteria . The genes related to 9-Aminominocycline and tigecycline were mainly enriched in ABC transporters .
Pharmacokinetics
9-Aminominocycline is a metabolite of tigecycline . Concentrations of 9-Aminominocycline were approximately 6.5% and 11% of the tigecycline concentrations in serum and urine, respectively . The primary route of elimination is excretion of unchanged tigecycline into feces, and the secondary elimination pathways are renal excretion of unchanged drug and metabolism to glucuronide conjugates and 9-Aminominocycline .
Result of Action
The result of 9-Aminominocycline’s action is the restoration of sensitivity to tigecycline in tet(X4)-positive Escherichia coli . It inhibits the growth of antibiotic-resistant bacteria, efficiently retards the evolution of the tet(X4) gene, and narrows the drug mutant selection window .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-aminominocycline involves multiple steps, starting with the base tetracycline structure. Reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to facilitate the chemical transformations.
Industrial Production Methods: Industrial production of 9-aminominocycline is carried out in controlled environments to ensure purity and consistency. The process involves large-scale chemical reactions, purification steps, and stringent quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions: 9-Aminominocycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions are carefully controlled to optimize yield and selectivity.
Major Products Formed:
相似化合物的比较
9-Aminominocycline is compared with other tetracycline derivatives such as doxycycline, minocycline, and tetracycline itself. While these compounds share similar mechanisms of action, 9-aminominocycline is unique in its enhanced stability and broader spectrum of activity.
List of Similar Compounds
Doxycycline
Minocycline
Tetracycline
Demeclocycline
Tigecycline
This comprehensive overview highlights the significance of 9-aminominocycline in various fields and its potential for future applications
属性
IUPAC Name |
(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)/t8-,10-,16-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIPCMYBFDOLBO-IRDJJEOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149934-19-0 | |
| Record name | 9-Aminominocycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S,4aS,5aR,12aS)- 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-Naphthacenecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-AMINOMINOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0778NOJ5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 9-aminominocycline in the synthesis of tigecycline?
A1: 9-Aminominocycline serves as a crucial precursor in the synthesis of tigecycline [, , ]. It reacts with N-t-butylglycyl chloride hydrochloride to form tigecycline, a glycylcycline antibiotic [, ]. This reaction typically occurs under controlled pH conditions and an inert atmosphere to optimize yield and purity [, ].
Q2: What are the primary routes of elimination for tigecycline, and how does its metabolism relate to 9-aminominocycline?
A2: Tigecycline is primarily eliminated through fecal excretion, accounting for a significant portion of the administered dose []. While the liver plays a role in tigecycline metabolism, a key metabolic pathway involves amide hydrolysis, which breaks down tigecycline into t-butylaminoacetic acid and 9-aminominocycline [, ]. This highlights 9-aminominocycline as a significant metabolite in the breakdown of tigecycline within the body.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)

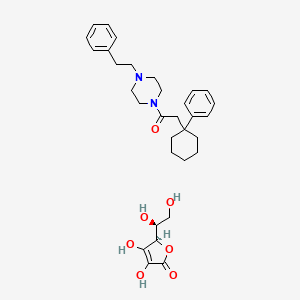
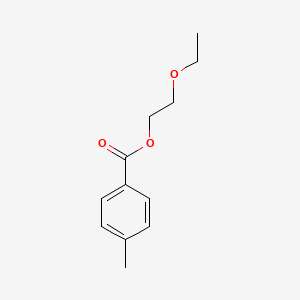
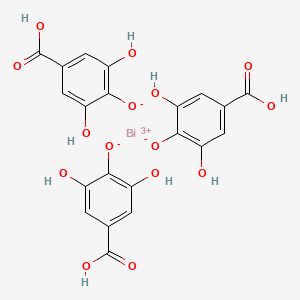
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)
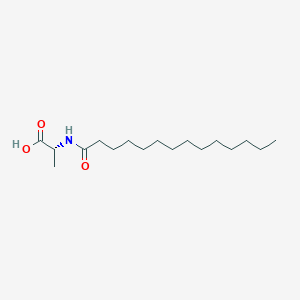
![hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride](/img/structure/B1505725.png)
![Carbonic acid bis[3-[methyldiethoxysilyl]propyl] ester](/img/structure/B1505727.png)

